ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate
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Overview
Description
Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate is a complex organic compound that features a piperazine ring substituted with a trichlorobenzenesulfonyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Trichlorobenzenesulfonyl Group: The piperazine ring is then reacted with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the piperazine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the treatment of diseases involving piperazine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trichlorobenzenesulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity and specificity. The ethyl acetate moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-oxo-1-(2,4-dichlorobenzenesulfonyl)piperazin-2-yl]acetate
- Ethyl 2-[3-oxo-1-(2,4,5-trifluorobenzenesulfonyl)piperazin-2-yl]acetate
- Ethyl 2-[3-oxo-1-(2,4,5-trimethylbenzenesulfonyl)piperazin-2-yl]acetate
Uniqueness
Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate is unique due to the presence of the trichlorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules with precise functionalization.
Properties
IUPAC Name |
ethyl 2-[3-oxo-1-(2,4,5-trichlorophenyl)sulfonylpiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O5S/c1-2-24-13(20)7-11-14(21)18-3-4-19(11)25(22,23)12-6-9(16)8(15)5-10(12)17/h5-6,11H,2-4,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJQZDMDGGHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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